Methyl 3-bromo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, characterized by its unique heterocyclic structure. It features a bromine atom at the 3-position and a carboxylate ester at the 6-position, which contribute to its distinct chemical reactivity and biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development and biological research.
Methyl 3-bromo-1H-indazole-6-carboxylate can be sourced through various chemical suppliers and is classified under organic compounds, specifically as an indazole derivative. Its molecular formula is with a molecular weight of approximately . The compound is typically stored under inert conditions to maintain its stability.
The synthesis of methyl 3-bromo-1H-indazole-6-carboxylate generally involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Reaction conditions are optimized to ensure high yields and purity . For example, one method involved using sulfuric acid as a catalyst at elevated temperatures for esterification .
The molecular structure of methyl 3-bromo-1H-indazole-6-carboxylate can be represented as follows:
COC(=O)C1=CC2=C(C=C1)C(=NN2C3=CC=C(C=C3)F)Br
The structure consists of a five-membered indazole ring fused with a six-membered aromatic ring, incorporating both bromine and carboxylate functional groups, which influence its reactivity and biological properties .
Methyl 3-bromo-1H-indazole-6-carboxylate undergoes several notable chemical reactions:
Common reagents for these reactions include:
These reactions enable the formation of various derivatives, expanding the utility of methyl 3-bromo-1H-indazole-6-carboxylate in synthetic organic chemistry .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are critical for understanding how the compound behaves under various conditions and its applicability in different scientific contexts .
Methyl 3-bromo-1H-indazole-6-carboxylate has several applications in scientific research:
Research continues to uncover additional applications and optimize its synthesis for industrial purposes .
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5